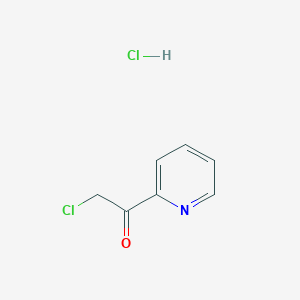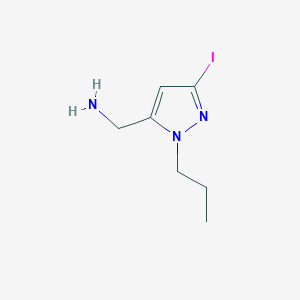![molecular formula C13H13N5O B2383155 2-[3-[4-(1,2,4-Triazol-1-il)fenil]pirazol-1-il]etanol CAS No. 956986-75-7](/img/structure/B2383155.png)
2-[3-[4-(1,2,4-Triazol-1-il)fenil]pirazol-1-il]etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol” is a complex organic molecule that contains a triazole ring, a phenyl group, and a pyrazole ring . It is part of a class of compounds known as 1,2,4-triazole derivatives, which have been studied for their potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Química Medicinal y Farmacéutica
Los compuestos que contienen una estructura de triazol exhiben amplias actividades biológicas, como actividades antimicrobianas, analgésicas, antiinflamatorias, anticonvulsivas, antineoplásicas, antimaláricas, antivirales, antiproliferativas y anticancerígenas . Se han utilizado en el desarrollo de una gran cantidad de fármacos, como ketoconazol y fluconazol .
Agroquímica
Los compuestos de triazol tienen un importante valor de aplicación en agroquímica . Se pueden utilizar en el desarrollo de nuevos pesticidas y herbicidas .
Química de Materiales
La estructura única del triazol facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores, induciendo actividades biológicas de amplio espectro . Esto lo hace útil en química de materiales, particularmente en el desarrollo de nuevos materiales .
Investigación Anticancerígena
Los compuestos de triazol han mostrado potencial en la investigación anticancerígena . Pueden interactuar con las células cancerosas e inhibir su crecimiento .
Investigación Antituberculosa
Los compuestos de triazol también han mostrado potencial en la investigación antituberculosa . Pueden inhibir el crecimiento de Mycobacterium tuberculosis, la bacteria que causa la tuberculosis .
Investigación Antibacteriana
Los compuestos de triazol han demostrado propiedades antibacterianas . Pueden inhibir el crecimiento de varios tipos de bacterias .
Investigación Anti-VIH
Los compuestos de triazol han mostrado potencial en la investigación anti-VIH . Pueden inhibir la replicación del virus del VIH .
Descubrimiento de Fármacos
Los compuestos de triazol han encontrado amplias aplicaciones en el descubrimiento de fármacos . Se utilizan en la síntesis de una amplia gama de productos farmacéuticos .
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole moiety have been known to exhibit a broad range of biological activities . They are often used in the development of new drugs due to their chemical and biological properties .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety have been known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Some 1,2,4-triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It’s known that the activation barrier of similar compounds can be overcome under certain conditions, such as heating .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol in lab experiments is its high binding affinity for GABA receptors. This makes it a useful tool for studying the function of these receptors in real-time. 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is also a fluorescent probe, which allows researchers to visualize the receptor and track its activity. However, one limitation of using 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol is that it is a relatively new compound, and its full range of applications and limitations have not yet been fully explored.
Direcciones Futuras
There are many future directions for research on 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol. One area of research is in the development of new fluorescent probes based on the structure of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol. These probes could be used to study a variety of biological systems, including other neurotransmitter receptors and proteins. Another area of research is in the development of new synthetic methods for 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, which could lead to more efficient and cost-effective production of the compound. Finally, future research could focus on the in vivo applications of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, including its potential use as a diagnostic tool for neurological disorders.
Métodos De Síntesis
The synthesis of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol involves the reaction of 4-(1,2,4-triazol-1-yl)phenyl hydrazine with 3-bromo-1-(2-hydroxyethyl)pyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol, which can be purified through column chromatography. The purity of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
Análisis Bioquímico
Biochemical Properties
For instance, some triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis
Cellular Effects
Some triazole compounds have been reported to exhibit potent inhibitory activities against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some triazole compounds are known to be thermally stable
Dosage Effects in Animal Models
The effects of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol at different dosages in animal models have not been reported yet. Some triazole compounds have shown potent inhibitory activities against certain cancer cell lines at specific dosages
Metabolic Pathways
Some triazole compounds are known to bind to the iron in the heme moiety of CYP-450, a key enzyme in drug metabolism
Transport and Distribution
Some triazole compounds are known to be highly soluble in water and other polar solvents, which may influence their transport and distribution
Subcellular Localization
Some triazole compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis, suggesting that they may interact with cellular components involved in programmed cell death
Propiedades
IUPAC Name |
2-[3-[4-(1,2,4-triazol-1-yl)phenyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-8-7-17-6-5-13(16-17)11-1-3-12(4-2-11)18-10-14-9-15-18/h1-6,9-10,19H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZHDCZTPCYHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCO)N3C=NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)

![1-[4-(3-imino-1H-isoindol-2-yl)phenyl]ethanone](/img/structure/B2383087.png)

![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)